Cas no 1805321-35-0 (2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid)

2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid
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- インチ: 1S/C8H7F2NO3/c9-8(10)6-7(14)4(1-2-11-6)3-5(12)13/h1-2,8,14H,3H2,(H,12,13)
- InChIKey: YWWXDDKEHHSRTL-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C=CN=1)CC(=O)O)O)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- XLogP3: 0.6
- トポロジー分子極性表面積: 70.4
2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024003904-500mg |
2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid |
1805321-35-0 | 97% | 500mg |
$1,019.20 | 2022-04-01 | |
Alichem | A024003904-250mg |
2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid |
1805321-35-0 | 97% | 250mg |
$707.20 | 2022-04-01 | |
Alichem | A024003904-1g |
2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid |
1805321-35-0 | 97% | 1g |
$1,646.40 | 2022-04-01 |
2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acidに関する追加情報
Introduction to 2-(Difluoromethyl)-3-hydroxypyridine-4-acetic Acid (CAS No. 1805321-35-0)
2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805321-35-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, characterized by its unique structural and functional properties. The presence of both a difluoromethyl group and a hydroxypyridine moiety makes it a particularly intriguing molecule for further exploration, especially in the context of drug discovery and development.
The difluoromethyl group, a key structural feature of this compound, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This property has been widely exploited in the design of bioactive compounds, as it can significantly improve the pharmacokinetic profiles of potential therapeutic agents. In contrast, the hydroxypyridine component introduces a hydroxyl functional group into the pyridine ring, which can participate in various hydrogen bonding interactions. Such interactions are crucial for the binding of small molecules to biological targets, thereby influencing their efficacy and selectivity.
The synthesis and characterization of 2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid have been subjects of extensive research due to its potential applications in medicinal chemistry. Recent studies have demonstrated that this compound can serve as a versatile intermediate in the synthesis of more complex pharmacophores. For instance, its structural framework allows for modifications at multiple positions, enabling chemists to explore diverse chemical spaces and identify novel drug candidates.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The combination of the difluoromethyl and hydroxypyridine groups suggests that it may exhibit inhibitory activity against various enzymes and receptors involved in human diseases. Preliminary computational studies have indicated that derivatives of this compound could interact with biological targets in ways that are relevant to conditions such as cancer, inflammation, and neurodegeneration. These findings have spurred further investigation into its pharmacological properties.
In the realm of drug discovery, the development of high-throughput screening (HTS) platforms has enabled researchers to rapidly assess the activity of large libraries of compounds against biological targets. 2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid has been incorporated into several HTS campaigns aimed at identifying lead compounds for therapeutic intervention. The results from these screens have provided valuable insights into its biological activity and have guided subsequent optimization efforts.
The chemical properties of this compound also make it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically varying substituents on the pyridine ring or introducing additional functional groups, researchers can gain a deeper understanding of how different structural features influence biological activity. Such information is critical for designing molecules with improved potency, selectivity, and pharmacokinetic profiles.
Recent advances in synthetic methodologies have further enhanced the accessibility of 2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid, allowing for scalable production and more efficient derivatization strategies. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex derivatives with precision. These advancements have enabled medicinal chemists to explore new chemical space more rapidly than ever before.
The potential therapeutic applications of this compound are further supported by its compatibility with modern drug development paradigms. For example, its solubility characteristics make it suitable for formulation into various dosage forms, including oral tablets and injectable solutions. Additionally, its metabolic stability suggests that it may exhibit favorable pharmacokinetic properties when administered to patients.
In conclusion, 2-(Difluoromethyl)-3-hydroxypyridine-4-acetic acid (CAS No. 1805321-35-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for drug discovery efforts aimed at addressing diverse therapeutic challenges. As research continues to uncover new insights into its properties and applications, this compound is poised to play an important role in the development of next-generation therapeutics.
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